molecular formula C₂₅H₃₂N₂O₇ B1140777 2-Hydroxy Imipramine beta-D-Glucuronide CAS No. 54190-76-0

2-Hydroxy Imipramine beta-D-Glucuronide

Cat. No. B1140777
CAS RN: 54190-76-0
M. Wt: 472.53
InChI Key:
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Description

2-Hydroxy Imipramine beta-D-Glucuronide is a metabolite of Imipramine . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy Imipramine beta-D-Glucuronide is 472.53 and its molecular formula is C25H32N2O7 .

Scientific Research Applications

Biochemical Research

“2-Hydroxy Imipramine Beta-D-Glucuronide” is used as a biochemical reagent . It is a certified reference material for highly accurate and reliable data analysis . This compound is used in various biochemical research applications due to its unique properties .

Metabolite Studies

This compound is a metabolite , which means it is a product of metabolic reactions. Metabolites play crucial roles in various biological processes, and studying them can provide insights into the functioning of these processes .

Depression and Psychiatric Research

“2-Hydroxy Imipramine Beta-D-Glucuronide” is a glucuronide conjugate of 2-Hydroxy Imipramine . It is used in combating depression and its diverse psychiatric counterparts . This compound triggers a cascade of profound interactions in the intricate neural landscape .

Gut Microbial Research

Research has shown that gut microbes mediate the stepwise transformation of PhIP-G to PhIP-M1 via the intermediate production of PhIP . “2-Hydroxy Imipramine Beta-D-Glucuronide” could potentially be used in similar studies to understand the role of gut microbes in drug metabolism .

Cancer Research

The interaction of gut microbes and heterocyclic amines (HCA) can result in altered bioactivities . “2-Hydroxy Imipramine Beta-D-Glucuronide” could be used in research to understand these interactions and their implications in colorectal cancer (CRC) risk .

Dietary Research

The compound could be used in dietary research, particularly in understanding how dietary components are metabolized and how they interact with gut microbes . This could have implications in understanding the health effects of different diets .

Safety and Hazards

Safety data for 2-Hydroxy Imipramine beta-D-Glucuronide suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

2-Hydroxy Imipramine beta-D-Glucuronide is a glucuronide conjugate of 2-Hydroxy Imipramine . The primary targets of this compound are likely to be similar to those of its parent compound, Imipramine. Imipramine is a tricyclic antidepressant that primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an antidepressant effect .

Biochemical Pathways

The compound is involved in the glucuronidation process, a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble glucuronides, which are readily excreted . The glucuronidation of 2-Hydroxy Imipramine to form 2-Hydroxy Imipramine beta-D-Glucuronide is likely to be part of this process .

Pharmacokinetics

Glucuronides are generally known to be highly water-soluble, which aids in their excretion . The bioavailability of the compound would be influenced by factors such as its absorption and distribution within the body, its metabolism to other forms, and its rate of excretion.

Result of Action

The parent compound, imipramine, is known to exert a positive effect on mood in depressed individuals

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy Imipramine beta-D-Glucuronide. For instance, the activity of gut microbes can mediate the transformation of glucuronide conjugates . Additionally, factors such as pH can influence the activity of enzymes involved in the glucuronidation process .

properties

IUPAC Name

(3R,6R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20?,21-,22?,23?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEJFHYWZSCYSD-SJMBRSBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy Imipramine beta-D-Glucuronide

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